

RG7167: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RG7167**

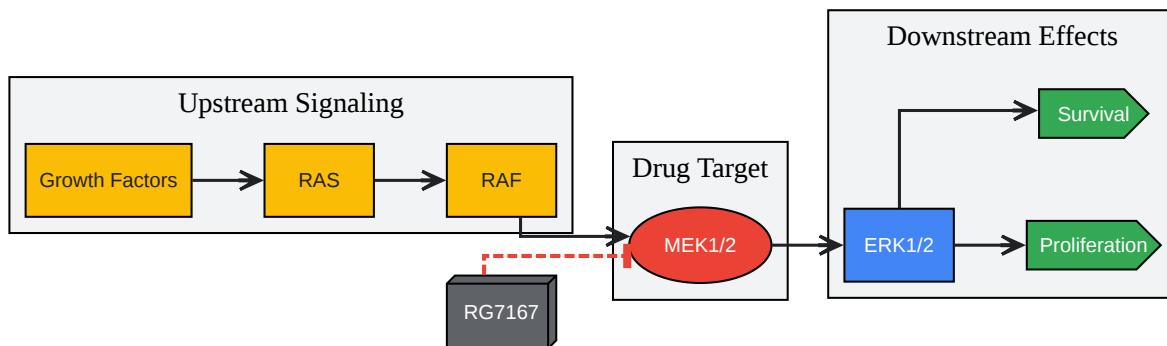
Cat. No.: **B1574684**

[Get Quote](#)

An In-depth Overview of the MEK Inhibitor **RG7167** (CH4987655/RO4987655)

Introduction

RG7167, also known as CH4987655 and RO4987655, is a potent, orally bioavailable, and highly selective allosteric inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2. Developed by Chugai Pharmaceutical and Roche, **RG7167** was investigated for the treatment of solid tumors.^[1] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical therapeutic target in various cancers where this pathway is constitutively activated. This document provides a comprehensive technical overview of **RG7167**, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols.


Chemical Structure and Properties

RG7167 is a synthetic organic small molecule belonging to the benzamide class of compounds.^{[1][2]} Its chemical structure is characterized by a unique 3-oxo-oxazinane ring.^[3]

Property	Value	Source
IUPAC Name	3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-5-[(tetrahydro-3-oxo-2H-1,2-oxazin-2-yl)methyl]-benzamide	[4]
SMILES	FC(C(F)=C(NC1=CC=C(I)C=C1F)C(C(=O)O)=C2)=C2=C2CN3C(CCCO3)=O	[5]
CAS Number	874101-00-5	[3][4]
Molecular Formula	C ₂₀ H ₁₉ F ₃ IN ₃ O ₅	[4][5]
Molecular Weight	565.28 g/mol	[4][5]
Solubility	Soluble in DMSO (\geq 40 mg/mL)	[4][5]

Mechanism of Action and Signaling Pathway

RG7167 is a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[6] By binding to a pocket adjacent to the ATP-binding site, it prevents the conformational changes required for MEK activation, thereby inhibiting the phosphorylation of its downstream targets, ERK1 and ERK2.[7] The inhibition of ERK phosphorylation blocks the signal transduction cascade that promotes cell proliferation, differentiation, and survival.[8]

[Click to download full resolution via product page](#)Figure 1: **RG7167** Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway.

Preclinical Data

RG7167 has demonstrated potent anti-proliferative and antitumor activity in a range of preclinical models.

In Vitro Activity

Parameter	Value	Cell Line(s)	Source
MEK1/2 IC50	5.2 nM	-	[5] [6]
Cell Proliferation IC50	1-10 nM	COLO205, HT29, QG56, MIA PaCa-2	[4]
NCI-H2122 Proliferation IC50	6.5 nM	NCI-H2122	[5]

In Vivo Antitumor Efficacy

Single-agent oral administration of **RG7167** resulted in complete tumor regression in various xenograft models.[\[6\]](#) In NCI-H2122 xenografts, **RG7167** treatment led to significant tumor growth inhibition.[\[5\]](#)

Dose	Tumor Growth Inhibition (Day 3)	Xenograft Model	Source
1.0 mg/kg	119%	NCI-H2122	[5]
2.5 mg/kg	145%	NCI-H2122	[5]
5.0 mg/kg	150%	NCI-H2122	[5]

Clinical Data

RG7167 has been evaluated in Phase I clinical trials in healthy volunteers and patients with advanced solid tumors.

Pharmacokinetics in Healthy Volunteers (Single Oral Dose)

Parameter	0.5 mg	1 mg	2 mg	3 mg	4 mg	Source
tmax (h)	~1	~1	~1	~1	~1	[6]
t1/2 (h)	~25	~25	~25	~25	~25	[6]
Cmax (ng/mL)	-	-	-	-	-	[6]
AUC (ng*h/mL)	-	-	-	-	-	[6]
Intersubject Variability (Cmax)	9-23%	9-23%	9-23%	9-23%	9-23%	[6]
Intersubject Variability (AUC)	14-25%	14-25%	14-25%	14-25%	14-25%	[6]

Phase I Study in Advanced Solid Tumors (NCT00817518)

- Maximum Tolerated Dose (MTD): 8.5 mg twice daily (BID).[9]
- Dose-Limiting Toxicities (DLTs): Blurred vision, elevated creatine phosphokinase (CPK).[9]
- Most Frequent Adverse Events: Rash-related toxicity (91.8%), gastrointestinal disorders (69.4%).[9]
- Pharmacodynamics: At the MTD, there was a high (mean 75%) and sustained inhibition of ERK phosphorylation in peripheral blood mononuclear cells (PBMCs).[9]
- Antitumor Activity: Clinical benefit was observed in 21.1% of evaluable patients, including two partial responses.[9] 79.4% of patients showed a reduction in fluorodeoxyglucose (FDG) uptake by positron emission tomography (PET) between baseline and Day 15.[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving **RG7167**, synthesized from published studies and general best practices.

Quantification of RG7167 in Plasma and Urine by LC-MS/MS

[Click to download full resolution via product page](#)

Figure 2: Workflow for LC-MS/MS Bioanalysis of **RG7167**.

Objective: To determine the concentration of **RG7167** in biological matrices.

Materials:

- Plasma or urine samples
- **RG7167** analytical standard
- Internal standard (e.g., isotopically labeled **RG7167**)
- Acetonitrile
- Formic acid
- Water (LC-MS grade)
- LC-MS/MS system (e.g., ESI Q-TOF)

Protocol:

- Sample Preparation:
 - Thaw plasma or urine samples on ice.
 - To 100 µL of sample, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.
 - Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 µL of mobile phase.
- LC-MS/MS Analysis:
 - Inject the prepared sample onto the LC-MS/MS system.
 - Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
 - Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for **RG7167** and the internal standard.

- Data Analysis:

- Quantify **RG7167** by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.[6]

Analysis of pERK Inhibition in PBMCs by Western Blot

Objective: To assess the pharmacodynamic effect of **RG7167** by measuring the inhibition of ERK phosphorylation.

Materials:

- Peripheral blood mononuclear cells (PBMCs)
- Phorbol 12-myristate 13-acetate (PMA)
- Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
- Primary antibodies: anti-pERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment

Protocol:

- PBMC Isolation and Treatment:
 - Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
 - Treat PBMCs with **RG7167** at various concentrations for a specified time.
 - Stimulate the cells with PMA to induce ERK phosphorylation.
- Cell Lysis:
 - Wash the cells with ice-cold PBS and lyse in lysis buffer.

- Determine protein concentration using a BCA or Bradford assay.
- Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibody against pERK1/2 overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
 - Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
- Data Analysis:
 - Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Conclusion

RG7167 is a well-characterized, potent, and selective MEK inhibitor with demonstrated preclinical and early clinical activity. Although its clinical development was discontinued, the data gathered provides valuable insights into the therapeutic potential and challenges of targeting the RAS/RAF/MEK/ERK pathway. The information and protocols presented in this guide serve as a resource for researchers in the fields of oncology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of novel allosteric MEK inhibitor CH4987655 as an orally available anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mybiosource.com [mybiosource.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [RG7167: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1574684#rg7167-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1574684#rg7167-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com